Piperacilloic Acid

説明

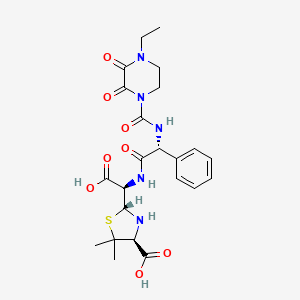

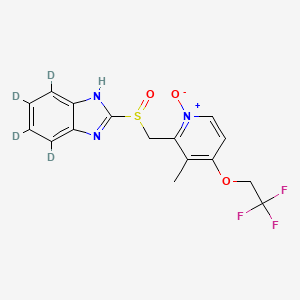

Piperacilloic Acid is a derivative of Piperacillin, a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. Piperacillin is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is formed when the β-lactam ring of Piperacillin is hydrolyzed, rendering it inactive against bacteria that produce β-lactamase enzymes .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Piperacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent. One method involves adding ampicillin, water, and a buffer solution with a pH of 6.0-9.0 into a reactor, followed by the addition of an acylating agent such as EDPC. The reaction is carried out at a temperature range of 0 to 10°C for 30-60 minutes .

Industrial Production Methods: In industrial settings, Piperacillin is often produced using enzymatic hydrolysis. Penicillin amidase is used to hydrolyze penicillin to 6-APA, which is then acylated to form Piperacillin. This method is preferred due to its efficiency and lower environmental impact compared to chemical hydrolysis .

化学反応の分析

Types of Reactions: Piperacilloic Acid can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .

科学的研究の応用

Piperacilloic Acid has several applications in scientific research:

作用機序

Piperacilloic Acid, being an inactive form of Piperacillin, does not exert antibacterial effects. Piperacillin itself works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall . This leads to cell lysis and death of the bacteria .

類似化合物との比較

Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a different spectrum of activity.

Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa, similar to Piperacillin.

Mezlocillin: A ureidopenicillin with a broader spectrum of activity compared to Ampicillin.

Uniqueness of Piperacilloic Acid: this compound is unique in that it serves as a model compound to study the hydrolysis of β-lactam antibiotics and the development of resistance mechanisms. Its formation highlights the importance of β-lactamase inhibitors in preserving the efficacy of β-lactam antibiotics .

特性

IUPAC Name |

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSUEATVFIVTFV-WBTNSWJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715594 | |

| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64817-22-7 | |

| Record name | Penicilloic acids of piperacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERACILLIN PENICILLOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does hydrolyzed piperacillin interact with the immune system and potentially lead to hypersensitivity reactions?

A: Hydrolyzed piperacillin, a breakdown product of the β-lactam antibiotic piperacillin, can bind to lysine residues on human serum albumin (HSA) []. This process forms drug-protein conjugates, effectively creating "neo-epitopes" that the immune system may recognize as foreign. Research has shown that even low levels of these piperacillin-HSA conjugates, comparable to those found in both tolerant and hypersensitive patients, can activate specific T cell populations []. This finding suggests that the development of hypersensitivity might depend on factors beyond mere exposure levels, such as the presence of specific T cell receptors or imbalances in immune regulation.

Q2: Can the level of piperacillin-HSA modification predict the likelihood of developing hypersensitivity?

A: While piperacillin-HSA conjugates can activate T cells, the level of modification alone does not appear to be the sole determinant for developing hypersensitivity []. Research indicates that similar levels of modification are observed in both tolerant and hypersensitive patients taking piperacillin []. This suggests that other factors, such as the individual's T cell repertoire and their ability to recognize the piperacillin hapten, play a crucial role in determining the likelihood of an immune response and the development of hypersensitivity.

Q3: How does bacterial resistance to piperacillin-tazobactam emerge, and what role does hydrolyzed piperacillin play in this process?

A: Bacterial resistance to piperacillin-tazobactam, a combination antibiotic, can arise from the overproduction of β-lactamases, enzymes that can hydrolyze β-lactam antibiotics like piperacillin []. Specifically, some bacterial strains harbor the blaTEM-1B gene, which encodes for TEM-1 β-lactamase. The presence of a strong promoter region, like Pa/Pb, upstream of this gene can lead to hyperproduction of the enzyme []. This increased enzymatic activity allows for rapid breakdown of piperacillin, rendering the antibiotic ineffective even in the presence of tazobactam, a β-lactamase inhibitor. While hydrolyzed piperacillin itself is not directly implicated in this resistance mechanism, its presence signifies the ongoing action of β-lactamases and highlights the challenge of overcoming bacterial resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)